Product packaging for 2-Nitrobutane nitronate(Cat. No.:CAS No. 91113-96-1)

2-Nitrobutane nitronate

Cat. No.: B12653887
CAS No.: 91113-96-1
M. Wt: 125.10 g/mol
InChI Key: PUZHZDVOIVZLKA-UHFFFAOYSA-N
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Description

Contextualization of 2-Nitrobutane (B1195486) Nitronate within Nitroalkane Chemistry

2-Nitrobutane nitronate, also known as the aci-form or azinate of 2-nitrobutane, is a key reactive intermediate in the field of nitroalkane chemistry. ontosight.aiwikipedia.org Nitroalkanes, such as 2-nitrobutane, are organic compounds containing a nitro group (-NO2) attached to an alkyl backbone. ontosight.aiscispace.com A crucial characteristic of primary and secondary nitroalkanes is the acidity of the α-hydrogen, the hydrogen atom on the carbon adjacent to the nitro group. wikipedia.orgarkat-usa.org

The deprotonation of this α-hydrogen by a base leads to the formation of a nitronate anion. wikipedia.orgarkat-usa.org In the case of 2-nitrobutane, a secondary nitroalkane, this deprotonation results in the formation of this compound. nih.govebi.ac.uk This nitronate exists in equilibrium with its parent nitroalkane, 2-nitrobutane. wikipedia.orgnih.gov The position of this equilibrium is pH-dependent, with the nitronate form being favored under basic conditions. wikipedia.orgnih.gov The pKa for the equilibrium between 2-nitropropane (B154153) and its nitronate has been measured at 7.63, providing an indication of the acidity of similar secondary nitroalkanes. nih.govebi.ac.uk

The structure of the nitronate ion can be represented by two main resonance structures, which illustrate the delocalization of the negative charge between the α-carbon and the oxygen atoms of the nitro group. wikipedia.org This dual nature, with nucleophilic character at both the α-carbon and the oxygen atoms, is fundamental to its reactivity. mdpi.com

Significance of Nitronate Intermediates in Advanced Organic Synthesis

Nitronate intermediates, including this compound, are highly valuable in advanced organic synthesis due to their versatility as building blocks for a wide array of functional groups and complex molecular architectures. frontiersin.orguts.edu.au Their synthetic utility stems from their ability to act as potent carbon nucleophiles and their participation in various carbon-carbon bond-forming reactions. arkat-usa.orgfrontiersin.org

Key reactions involving nitronate intermediates include:

The Henry Reaction (Nitroaldol Reaction): This is a classic reaction where a nitronate adds to an aldehyde or ketone to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing complex molecules, as the resulting β-nitro alcohol can be further transformed into other useful functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.orgpsu.edu

The Michael Addition: Nitronates readily undergo conjugate addition to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. psu.eduresearchgate.net This reaction is highly efficient for the formation of new carbon-carbon bonds and the synthesis of polyfunctionalized compounds. mdpi.comresearchgate.net

The Nef Reaction: This reaction involves the acid hydrolysis of a nitronate salt to yield a ketone or an aldehyde and nitrous oxide. wikipedia.orgorganic-chemistry.org The Nef reaction provides a method for converting a nitroalkane into a carbonyl compound, which is a valuable transformation in multi-step syntheses. wikipedia.org

Cycloaddition Reactions: Nitronates can act as 1,3-dipoles in cycloaddition reactions, particularly with alkenes, to form heterocyclic structures like isoxazolines. rsc.orgnih.govresearchgate.net These reactions can be highly stereoselective and provide access to complex, stereochemically rich molecules. rsc.orgoup.com Silyl (B83357) nitronates are often used as stable and effective 1,3-dipoles in these transformations. arkat-usa.orgnih.gov

Umpolung Reactivity: While typically nucleophilic, the reactivity of the nitro group can be inverted (umpolung) under certain conditions. frontiersin.orgnih.gov Activation with Lewis or Brønsted acids can render the α-carbon of the aci-nitro tautomer electrophilic, allowing it to react with nucleophiles. frontiersin.orgnih.govfrontiersin.org

The ability to control the stereochemistry of these reactions, particularly through the use of chiral catalysts, has further expanded the importance of nitronates in asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. organic-chemistry.orgpsu.edunih.gov

Current Research Landscape and Future Trajectories for this compound Studies

The contemporary research landscape for nitronates, including this compound, is focused on developing novel, more efficient, and stereoselective synthetic methodologies. A significant area of investigation is the design of advanced catalytic systems to control the outcomes of reactions involving nitronates. This includes the development of new chiral catalysts for asymmetric Henry and Michael reactions, aiming for higher enantiomeric and diastereomeric purities in the products. numberanalytics.comacs.org

Recent advancements have also explored the use of nitronates in domino or cascade reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex molecular frameworks from simple precursors. researchgate.net The development of acyclic nitronate olefin cycloaddition (ANOC) reactions is a testament to this, providing efficient access to highly functionalized isoxazolines. nih.govrsc.org

Future research is expected to continue pushing the boundaries of catalytic asymmetric reactions involving nitronates. There is a growing interest in employing computational methods to design more effective catalysts and to gain a deeper understanding of reaction mechanisms. numberanalytics.com The adaptation of nitronate-based reactions to flow chemistry is another promising direction, which could offer improved efficiency, scalability, and safety for industrial applications. numberanalytics.com Furthermore, the exploration of nitronates in the synthesis of novel biologically active compounds and advanced materials remains a key driver for future studies. The unique reactivity of nitronates will likely be harnessed to create innovative molecular architectures with potential applications in pharmaceuticals and materials science. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8NNaO2 B12653887 2-Nitrobutane nitronate CAS No. 91113-96-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91113-96-1

Molecular Formula

C4H8NNaO2

Molecular Weight

125.10 g/mol

IUPAC Name

sodium;butan-2-ylidene(dioxido)azanium

InChI

InChI=1S/C4H8NO2.Na/c1-3-4(2)5(6)7;/h3H2,1-2H3;/q-1;+1

InChI Key

PUZHZDVOIVZLKA-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=[N+](\[O-])/[O-])/C.[Na+]

Canonical SMILES

CCC(=[N+]([O-])[O-])C.[Na+]

Origin of Product

United States

Synthetic Methodologies for 2 Nitrobutane Nitronate and Its Derivatives

Fundamental Approaches to 2-Nitrobutane (B1195486) Nitronate Generation

The primary method for generating 2-nitrobutane nitronate is through the deprotonation of the parent nitroalkane, 2-nitrobutane. The acidity of the α-proton allows for the use of various bases to form the corresponding nitronate anion.

The acidity of the α-proton in nitroalkanes like 2-nitrobutane is relatively high, with pKa values typically ranging from 8 to 10. thieme-connect.de This allows for straightforward deprotonation by a wide array of common bases. thieme-connect.de The selection of the base is crucial as it determines the corresponding counterion of the nitronate salt and can influence the reactivity and solubility of the resulting intermediate. Commonly employed bases for this transformation include metal alkoxides, metal hydrides, and organolithium reagents. thieme-connect.de

The general reaction involves treating 2-nitrobutane with a stoichiometric amount of a strong base, which abstracts the acidic proton at the carbon atom bearing the nitro group (the α-carbon) to yield the this compound salt.

Table 1: Common Bases for the Deprotonation of 2-Nitrobutane

Base Type Specific Examples Typical Reaction Conditions Resulting Nitronate Salt
Metal Alkoxides Lithium methoxide (B1231860) (LiOMe), Sodium ethoxide (NaOEt) Alcoholic solvents (e.g., MeOH, EtOH), Room temperature Lithium or Sodium this compound
Metal Hydrides Sodium hydride (NaH), Potassium hydride (KH) Aprotic solvents (e.g., THF, DMF) Sodium or Potassium this compound

These nitronate salts are often not isolated but are prepared in situ for immediate use in subsequent synthetic transformations. thieme-connect.de

The choice of solvent and the nature of the counterion (derived from the base) significantly impact the formation, stability, and subsequent reactivity of the this compound.

Solvent Systems: The polarity of the solvent plays a critical role. In protic solvents like water or alcohols, proton transfer from the nitroalkane is highly favored when using alkoxide bases. nih.gov Polar solvents can also influence the stereochemical outcome of subsequent reactions, such as the protonation of the nitronate intermediate. nih.gov Aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are commonly used, especially when employing highly reactive bases like metal hydrides or organolithiums. The choice between O-alkylation and C-alkylation of the ambident nitronate nucleophile can also be influenced by the solvent system.

Counterions: The counterion (e.g., Li⁺, Na⁺, K⁺) associated with the nitronate affects the aggregation state and the nucleophilicity of the anion. The nature of the metal cation can influence the ratio of C- versus O-alkylation in subsequent reactions. Lithium nitronates, for example, are known to be involved in various carbon-carbon bond-forming reactions. nih.govfrontiersin.org

Synthesis of Substituted and Functionalized this compound Frameworks

Beyond the simple deprotonation of 2-nitrobutane, more complex nitronate structures can be synthesized, allowing for the introduction of greater molecular diversity.

A key strategy for creating functionalized nitronates is through the conjugate addition of nucleophiles to nitroalkenes. thieme-connect.de By starting with a derivative of nitrobutene, various substituents can be incorporated into the butane (B89635) framework. For instance, the reaction of 2-nitrobut-2-ene with nucleophiles like metal enolates, thiolates, or alkoxides results in the formation of a this compound that is substituted at the 3-position. thieme-connect.de

Table 2: Examples of Conjugate Addition to Nitroalkenes for Functionalized Nitronate Synthesis

Nitroalkene Nucleophile Solvent Resulting Nitronate Intermediate
2-Nitrobut-2-ene Lithium phenylthiolate (PhSLi) THF Lithium 3-(phenylthio)-2-nitrobutane nitronate

This approach provides a powerful method for generating highly functionalized building blocks for further synthetic elaboration. thieme-connect.de

This compound is an effective nucleophile for constructing new carbon-carbon bonds, a cornerstone of organic synthesis. thieme-connect.deorganic-chemistry.org The most prominent reactions include the nitroaldol (Henry) reaction and Michael additions.

Nitroaldol (Henry) Reaction: This reaction involves the addition of the nitronate to an aldehyde or ketone. nih.gov The reaction of this compound with an aldehyde, for example, yields a β-nitro alcohol, a valuable synthetic intermediate.

Michael Addition: As a soft nucleophile, this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-carbon bond at the β-position of the unsaturated system.

Alkylation: Direct C-alkylation of nitronates can be challenging due to competitive O-alkylation, particularly with unactivated alkyl halides. researchgate.net However, strategies have been developed to favor C-alkylation, such as the use of dianions formed by double deprotonation with strong bases like n-butyllithium. thieme-connect.de

Regioselective Synthesis of this compound Isomers

The term "regioselective synthesis" in the context of this compound primarily refers to the specific formation of the nitronate from its parent nitroalkane. The deprotonation of 2-nitrobutane occurs exclusively at the α-carbon (C2), as these are the only acidic protons adjacent to the electron-withdrawing nitro group. Therefore, the base-mediated generation of the nitronate is inherently regioselective, yielding a single constitutional isomer of the nitronate anion.

While positional isomerism via deprotonation is not a factor, the resulting nitronate anion possesses a C=N double bond and can, in principle, exist as (E) and (Z) geometric isomers. The control of this stereochemistry is a complex issue dependent on the counterion, solvent, and temperature. However, for many synthetic applications, the nitronate is generated and used in situ, and the specific (E)/(Z) ratio is often not explicitly controlled or determined. The focus typically lies on controlling the stereochemistry of the subsequent bond-forming reaction. For instance, kinetically controlled protonation of nitronates generated from the addition of nucleophiles to nitroalkenes can be highly stereoselective, allowing for the synthesis of specific diastereomers of the substituted nitroalkane product. thieme-connect.de

Chemical Reactivity and Mechanistic Investigations of 2 Nitrobutane Nitronate

Nucleophilic Reactivity of the 2-Nitrobutane (B1195486) Nitronate Anion

The presence of the nitro group significantly increases the acidity of the α-proton in 2-nitrobutane, facilitating the formation of the corresponding nitronate anion under basic conditions. This anion is a soft nucleophile that readily participates in various carbon-carbon bond-forming reactions.

The 2-nitrobutane nitronate anion is an effective nucleophile in Michael or conjugate addition reactions, adding to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes. sctunisie.orglibretexts.org This reaction is a powerful method for the formation of new carbon-carbon bonds. sctunisie.org The reaction proceeds via the attack of the nitronate carbanion on the β-carbon of the Michael acceptor, forming a new enolate intermediate which is then protonated to yield the final adduct. sctunisie.org

The efficiency and selectivity of these reactions can be influenced by the choice of base, solvent, and the use of phase transfer catalysts. sctunisie.org For instance, in aqueous media, the low solubility of nitroalkanes can limit the reaction yield, a drawback that can be overcome by using a biphasic system (e.g., water-dichloromethane) and a phase transfer catalyst like tetrabutylammonium (B224687) chloride. sctunisie.org

Michael AcceptorProductCatalyst/ConditionsYield (%)
Acrylonitrile4-Nitro-3-methylhexanenitrileNaOH/H₂O-CH₂Cl₂/TBACHigh
Methyl acrylateMethyl 4-nitro-3-methylhexanoateNaOMe/MeOHModerate
Methyl vinyl ketone5-Nitro-4-methylheptan-2-oneBaseGood

This table provides illustrative examples of Michael addition reactions involving nitroalkanes and various acceptors. TBAC stands for tetrabutylammonium chloride.

Research has also focused on enantioselective Michael additions of nitroalkanes using chiral catalysts. Chiral phase-transfer catalysts, such as those derived from D-glucose, have been employed in the conjugate addition of 2-nitropropane (B154153) to chalcones, achieving moderate to good levels of enantioselectivity. rsc.orgstudfile.net The catalyst forms an ion pair with the nitronate anion, guiding its approach to the Michael acceptor. rsc.org

The nitroaldol or Henry reaction is a classic carbon-carbon bond-forming reaction involving the addition of a nitronate anion to an aldehyde or ketone. wikipedia.orgtcichemicals.com This reaction is analogous to the aldol (B89426) reaction and produces β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.orgscielo.br The reaction is typically base-catalyzed and proceeds through the deprotonation of the nitroalkane to form the nitronate, which then attacks the carbonyl carbon. wikipedia.org The resulting β-nitro alkoxide is subsequently protonated. wikipedia.org

All steps of the Henry reaction are reversible, which can affect the yield and stereoselectivity. wikipedia.orgresearchgate.net When reacting with aldehydes, this compound can form two diastereomers, syn and anti. The stereochemical outcome can be controlled by the reaction conditions and the choice of catalyst. studfile.net For instance, the use of doubly deprotonated nitroalkanes followed by kinetic protonation at low temperatures can favor the formation of syn-nitroalcohols, while the reaction of silyl (B83357) nitronates in the presence of a fluoride (B91410) source often leads to high anti-selectivity. studfile.net

Carbonyl CompoundProduct (β-Nitro Alcohol)Diastereoselectivity
Benzaldehyde1-Phenyl-2-nitro-1-pentanolVaries with conditions
Propanal4-Nitro-3-hexanolVaries with conditions
Acetone2-Methyl-3-nitro-2-pentanolNot applicable

This table illustrates the products of the Henry reaction between 2-nitrobutane and various carbonyl compounds.

The versatility of the Henry reaction is expanded by its numerous variants, which allow for the synthesis of a wide range of functionalized molecules. mdpi.com These variants often employ chiral catalysts to achieve high enantioselectivity. niscpr.res.in

The nucleophilic α-carbon of the this compound can also react with other electrophiles besides carbonyls and Michael acceptors. A key example is the alkylation of nitronates with alkyl halides. nih.gov This reaction provides a direct route to more substituted nitroalkanes. However, the bidentate nature of the nitronate anion can lead to competing O-alkylation, forming nitronic esters. researchgate.net

To favor C-alkylation, various strategies have been developed, including the use of specific transition metal catalysts, such as copper or nickel complexes. nih.gov These catalysts are believed to operate through a radical mechanism, facilitating the formation of the desired C-C bond. nih.gov Photoenzymatic methods have also emerged as a powerful tool for the asymmetric C-alkylation of nitroalkanes, enabling the synthesis of chiral tertiary nitroalkanes. nih.gov

Furthermore, silyl nitronates, formed by reacting the nitronate with a silyl chloride, can react with organolithium reagents to produce chain-extended oximes. researchgate.net

Electrophilic Activation and Umpolung Reactivity of this compound Species

While typically acting as a nucleophile, the this compound can be induced to exhibit electrophilic character at the α-carbon, a concept known as "umpolung" or reactivity inversion. frontiersin.orgnih.gov This is generally achieved through activation under acidic conditions.

Under acidic conditions, the this compound is protonated to form its tautomer, nitronic acid (also known as the aci-form). wikipedia.org This nitronic acid can be further protonated to generate a highly electrophilic species. wikipedia.org The classic example of a reaction proceeding through this pathway is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, upon treatment of its nitronate salt with strong acid. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The mechanism of the Nef reaction involves the protonation of the nitronate to form the nitronic acid, which is then further protonated. wikipedia.orgyoutube.com This is followed by the nucleophilic attack of water, leading to an intermediate that ultimately eliminates nitrous oxide and furnishes the corresponding carbonyl compound. wikipedia.org The pH of the reaction medium is crucial; strongly acidic conditions (pH < 1) favor the formation of the carbonyl compound, while weakly acidic conditions can lead to side products like oximes. alfa-chemistry.comorganic-chemistry.org

Starting MaterialProductConditions
This compoundButan-2-oneStrong aqueous acid (e.g., H₂SO₄)

This table shows the product of the Nef reaction of this compound.

The electrophilically activated forms of this compound, such as the protonated nitronic acid, can react with various carbon-based nucleophiles. frontiersin.orgnih.gov This umpolung reactivity allows for the formation of carbon-carbon bonds where the α-carbon of the nitroalkane acts as an electrophile. frontiersin.orgnih.gov

For example, in the presence of a strong acid like polyphosphoric acid (PPA), secondary nitroalkanes can react with electron-rich arenes. frontiersin.orgnih.gov The reaction is thought to proceed through a phosphorylated electrophilic nitronate species. frontiersin.orgnih.gov This intermediate can undergo a series of transformations, including the formation of an oxime and a Beckmann rearrangement, ultimately leading to the formation of a new C-C bond between the arene and the α-carbon of the original nitroalkane. frontiersin.orgnih.gov

Nucleophile (Arene)Product TypeActivating Agent
AnisoleAryl-substituted oxime derivativePolyphosphoric acid
TolueneAryl-substituted oxime derivativePolyphosphoric acid

This table provides examples of acid-catalyzed reactions of electrophilically activated 2-nitrobutane with arenes.

These reactions demonstrate the synthetic utility of activating nitroalkanes to behave as electrophiles, expanding the range of transformations available for this versatile functional group. nih.gov

[3+2] Cycloaddition Reactions Involving this compound and its Derivatives

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a significant reaction for nitronates, including those derived from 2-nitrobutane. In this reaction, the nitronate acts as a 1,3-dipole, reacting with a dipolarophile (such as an alkene or alkyne) to form five-membered heterocyclic rings. wikipedia.org This process is a concerted, pericyclic reaction that leads to the formation of a new carbon-carbon and a new carbon-oxygen bond. wikipedia.org

Formation of Nitrogen- and Oxygen-Containing Heterocyclic Systems

The reaction between a nitronate and an alkene or alkyne is a powerful method for synthesizing nitrogen- and oxygen-containing heterocyclic compounds. researchgate.netresearchgate.net Specifically, the cycloaddition of a nitronate with an alkene yields an isoxazolidine, while reaction with an alkyne produces an isoxazoline (B3343090). wikipedia.org These heterocyclic systems are valuable scaffolds in medicinal chemistry and are present in many biologically active compounds. nih.govmdpi.com

Intramolecular versions of this reaction, where the nitronate and the dipolarophile are part of the same molecule, are particularly useful for constructing complex polycyclic frameworks. wikipedia.org For instance, intramolecular silyl nitronate cycloadditions (ISNCs) have been used to produce isoxazole (B147169) derivatives with potential medicinal applications. mdpi.com The tandem [4+2]/[3+2] cycloaddition of nitroalkenes is another sophisticated strategy that utilizes the nitronate intermediate formed in the initial step to build complex polyheterocyclic systems stereoselectively. acs.org

The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the nitronate and the dipolarophile. wikipedia.org

When the dipolarophile has electron-donating groups, the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitronate is dominant, typically leading to 5-substituted isoxazolidines. wikipedia.org

Conversely, with electron-poor dipolarophiles, the HOMOnitronate-LUMOdipolarophile interaction is more significant, favoring the formation of 4-substituted products. wikipedia.org

Stereochemical Control and Diastereoselectivity in Cycloadditions

The stereochemical outcome of [3+2] cycloadditions involving nitronates is a critical aspect of their synthetic utility. These reactions are generally stereospecific with respect to the geometry of the alkene dipolarophile. wikipedia.org However, the diastereoselectivity can be variable, especially in reactions with C-substituted nitrones. wikipedia.org

High facial selectivity is often observed in the intermolecular [3+2] cycloadditions of cyclic nitronates. acs.orgacs.org This selectivity can be influenced by steric effects, often favoring the exo product. acs.org For example, studies on cyclic nitronates have shown that diastereomers formed from reactions with monosubstituted dipolarophiles are often the result of endo/exo isomerism with complete facial control. acs.org

In intramolecular cycloadditions, the tether connecting the nitronate and the dipolarophile heavily influences the regio- and stereochemical outcome. acs.org Studies on intramolecular silyl nitronate cycloadditions have demonstrated remarkable diastereospecificity, where each diastereomer of the starting nitroether leads to only one of four possible diastereomeric products. mdpi.com

Computational studies, such as Density Functional Theory (DFT), have been employed to understand and predict the diastereoselectivity observed in these reactions. nih.govsoton.ac.uknih.gov These calculations help in analyzing the transition state structures and energy profiles of different reaction pathways, explaining the preference for certain stereoisomers. acs.orgnih.gov For instance, in dearomative Diels-Alder reactions of nitroarenes, which can involve nitronate intermediates, an exo-diastereoselectivity has been explained by lower distortion of the substrates in a late transition state and more favorable orbital interactions. soton.ac.uk

Reactant SystemSelectivity TypeControlling FactorsOutcome
Cyclic Nitronates + Monosubstituted DipolarophilesFacial SelectivitySteric EffectsHigh, often favoring exo products. acs.org
Cyclic Nitronates + cis-Disubstituted DipolarophilesExo SelectivitySteric HindranceParticularly high. acs.org
Intramolecular Silyl NitronatesDiastereospecificitySubstrate StereochemistryEach starting diastereomer forms a single product diastereomer. mdpi.com
Nitrones + AlkenesStereospecificityAlkene GeometryConfiguration of the alkene is retained in the product. wikipedia.org

Molecular Rearrangements Involving this compound Intermediates

Nitronate intermediates derived from 2-nitrobutane can undergo various molecular rearrangements, leading to structurally diverse products. These transformations often involve the migration of a group and the reorganization of the electronic structure.

Sigmatropic Rearrangements (e.g.,acs.orgacs.org-Sigmatropic Rearrangement of N-Acyloxy,N-oxyenamines)

A notable rearrangement involving nitronate chemistry is the acs.orgacs.org-sigmatropic rearrangement. uh.eduimperial.ac.uk When nitronates are acylated, they can form highly reactive intermediates known as N-acyloxy,N-oxyenamines. nih.gov These species are generally unstable and rapidly undergo a acs.orgacs.org-sigmatropic rearrangement. nih.gov

This transformation is driven by the cleavage of the weak N-O bond and results in the formation of α-acyloxyoxime derivatives. nih.gov This reaction represents an umpolung (polarity reversal) functionalization at the α-position of the original nitroalkane. The process has a broad scope and demonstrates regioselectivity when the α-positions of the nitronate are not symmetrically substituted. nih.gov

Transformations at the β-Carbon Atom of 2-Nitrobutane Nitronates

While many reactions of nitronates occur at the α-carbon or the oxygen atoms, transformations at the β-carbon are also possible, expanding their synthetic utility. Silylation of nitronates that possess β-C-H bonds can lead to the formation of N-silyloxyenamines. nih.gov These intermediates exhibit an electrophilic β-carbon atom. This electrophilicity allows for reactions with nucleophiles, such as alkali metal cyanides, in the presence of a Lewis acid. This leads to β-cyanation of the original nitronate structure. Subsequent desilylation and nucleophilic cyclization can furnish isoxazole rings. nih.gov

Reductive and Oxidative Conversions of the Nitro Group in this compound Derivatives

The nitro group in nitronate derivatives can be transformed through both reduction and oxidation, leading to different functional groups.

Oxidative Conversions: The oxidation of alkyl nitronates can be achieved using enzymatic methods. For example, 2-nitropropane dioxygenase is an enzyme that catalyzes the oxidation of a wide range of alkyl nitronates, with a preference for unbranched substrates. nih.gov This enzymatic process typically converts the nitronate to the corresponding carbonyl compound (a ketone in the case of this compound) and nitrite (B80452).

Chemical methods for the conversion of secondary nitroalkanes, which proceed via nitronate intermediates, can also yield ketones or oximes. The reaction of a secondary nitroalkane with sodium nitrite under neutral, aqueous conditions can lead to the formation of the corresponding ketone. researchgate.net Mechanistic studies suggest that the reaction involves the generation of nitrosating species from the nucleophilic attack of the nitrite anion on the aci-nitro (nitronate) form of the nitroalkane. researchgate.net

Reductive Conversions: The reduction of the N-O bond in isoxazolidines, which are formed from the [3+2] cycloaddition of nitronates, is a common transformation. This reduction typically yields 1,3-aminoalcohols, which are valuable synthetic intermediates. wikipedia.org

Nef Reaction for Carbonyl Compound Formation

The Nef reaction is a cornerstone transformation in organic chemistry for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. youtube.com For a secondary nitroalkane like 2-nitrobutane, the reaction proceeds via its nitronate salt to yield a ketone. wikipedia.org Specifically, the acid hydrolysis of this compound results in the formation of 2-butanone.

The classical procedure involves the formation of the nitronate salt by treating 2-nitrobutane with a base, followed by hydrolysis using a strong aqueous acid, such as sulfuric acid, at a pH below 1. organic-chemistry.org This method, while effective, is often described as "violent" and can lead to side reactions if conditions are not carefully controlled. wikipedia.org

Over the years, numerous modifications have been developed to improve the reaction's mildness and yield. These can be broadly categorized into oxidative and reductive methods. Oxidative variations utilize reagents like potassium permanganate (B83412) (KMnO4), Oxone, or ozone to cleave the nitronate. youtube.comwikipedia.org Reductive methods, often employing reagents like titanium(III) chloride, can lead to the formation of oximes, which can then be hydrolyzed to the corresponding ketone. organic-chemistry.orgmdma.ch

MethodKey ReagentsProduct from this compoundReference
Classic Acid HydrolysisStrong acid (e.g., H₂SO₄)2-Butanone wikipedia.orgorganic-chemistry.org
Oxidative CleavageKMnO₄, Oxone2-Butanone youtube.comwikipedia.org
Reductive Method (via Oxime)TiCl₃2-Butanone (after hydrolysis of oxime) organic-chemistry.orgmdma.ch

Conversion to Amines and Other Nitrogenous Functions

The nitro group of 2-nitrobutane can be readily reduced to an amine, providing a reliable route to 2-aminobutane. This transformation is one of the most important applications of nitroalkanes in synthesis. researchgate.net The reduction can be achieved through various methods, with catalytic hydrogenation and the use of dissolving metals being the most common.

Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas is a highly efficient method for reducing both aliphatic and aromatic nitro groups to primary amines. wikipedia.orgcommonorganicchemistry.com Alternatively, metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid) are effective for this reduction. masterorganicchemistry.comyoutube.com For aliphatic nitro compounds specifically, lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent. commonorganicchemistry.com

Depending on the choice of reducing agent and reaction conditions, the transformation can be stopped at intermediate stages to yield other nitrogenous compounds. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) (N-butan-2-ylhydroxylamine). wikipedia.org The use of metal salts like tin(II) chloride under controlled conditions can lead to the formation of oximes. wikipedia.org

Reagent/MethodProduct from 2-NitrobutaneFunctional Group FormedReference
H₂ with Pd/C, PtO₂, or Raney Ni2-AminobutaneAmine wikipedia.orgcommonorganicchemistry.com
Fe, Sn, or Zn in acid (e.g., HCl)2-AminobutaneAmine masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)2-AminobutaneAmine commonorganicchemistry.com
Zinc dust and NH₄ClN-butan-2-ylhydroxylamineHydroxylamine wikipedia.org
Tin(II) Chloride (SnCl₂)2-Butanone oximeOxime wikipedia.org

Comprehensive Reaction Mechanism Elucidation for Key this compound Transformations

Understanding the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of the Nef Reaction: The mechanism for the acid-catalyzed Nef reaction begins with the this compound salt. wikipedia.org

Protonation: The nitronate is protonated by a strong acid at the oxygen atom to form its tautomer, nitronic acid (also known as the aci-form). wikipedia.org

Second Protonation: The nitronic acid undergoes a second protonation on the other oxygen atom, forming a protonated intermediate. frontiersin.orgnih.gov

Iminium Ion Formation: This intermediate is unstable and eliminates water to form a highly electrophilic iminium ion. wikipedia.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon of the iminium ion. youtube.comwikipedia.org

Intermediate Formation: This addition leads to an intermediate that, after proton transfer, forms a 1-nitroso-alkanol. This species is often responsible for a characteristic deep-blue color during the reaction. wikipedia.org

Final Steps: The 1-nitroso-alkanol rearranges to release hyponitrous acid (which decomposes to nitrous oxide and water), and the resulting oxonium ion is deprotonated to yield the final product, 2-butanone. wikipedia.org

Mechanism of Reduction to Amine: The reduction of the nitro group in 2-nitrobutane to an amine using a metal catalyst and acid (e.g., Sn/HCl or Fe/HCl) is a stepwise process involving a series of electron and proton transfers.

Electron Transfer: The metal donates electrons to the nitro group.

Protonation: The negatively charged oxygen atoms are sequentially protonated by the acid.

Intermediate Stages: This process generates intermediate species. The reaction is believed to proceed through a nitroso (R-N=O) intermediate, followed by a hydroxylamine (R-NH-OH) intermediate.

Final Reduction: Further reduction of the hydroxylamine intermediate, involving more electron transfers and protonation steps, leads to the loss of a water molecule and the formation of the final 2-aminobutane product.

The kinetics of related nitrosation reactions have been studied, revealing that under certain acidic conditions, the protonated form of the nitronic acid can undergo slow hydrolysis, releasing nitrous acid which can then react with the remaining nitronic acid. rsc.org This highlights the complexity of the reaction pathways available to nitronate intermediates in acidic media.

Computational and Theoretical Chemistry Studies on 2 Nitrobutane Nitronate Systems

Density Functional Theory (DFT) Applications to 2-Nitrobutane (B1195486) Nitronate Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reactivity of organic molecules, including nitro compounds and their corresponding nitronates. chemrxiv.orgtaylorfrancis.com DFT methods are employed to investigate the electronic structure, bonding, and reaction pathways of 2-nitrobutane nitronate, providing a robust theoretical framework for understanding its chemical behavior. chemrxiv.org

The electronic structure of this compound is fundamental to its reactivity. DFT calculations, often utilizing functionals like B3LYP, are instrumental in characterizing the distribution of electron density within the molecule. chemrxiv.orgacs.org Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's nucleophilic and electrophilic nature.

Topological analysis of the electron localization function (ELF) offers a detailed picture of the bonding within the nitronate group. mdpi.com For a nitronate, the C=N double bond and the N-O single bonds exhibit distinct electronic features. The negative charge is primarily localized on the oxygen atoms of the nitro group, which influences the molecule's electrostatic potential and its interactions with other chemical species. Natural Population Analysis (NPA) can be used to quantify the atomic charges, confirming the delocalization of negative charge across the O-N-O moiety. mdpi.com

Table 1: Representative Calculated Electronic Properties of a Simple Nitronate System

PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to nucleophilicity.-2.5 to -3.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity.1.0 to 2.0 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity.3.5 to 5.5 eV
Dipole MomentMeasure of the polarity of the molecule.3.0 to 4.5 D

Note: The values presented are illustrative for a generic nitronate and can vary based on the specific computational method and basis set used.

DFT calculations are pivotal in mapping the potential energy surfaces of reactions involving this compound. By locating and characterizing transition state (TS) structures, chemists can elucidate detailed reaction mechanisms. nih.gov For instance, in reactions such as cycloadditions or alkylations, DFT can identify the structures of the transition states connecting reactants to products.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state smoothly connects the reactants and products. chemrxiv.org The geometric parameters of the transition state, such as forming and breaking bond lengths, provide insights into the synchronicity of the reaction. For example, in a [3+2] cycloaddition reaction involving a nitronate, the formation of the two new sigma bonds may be synchronous or asynchronous. rsc.org

The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can also be computed, providing a more detailed understanding of the factors controlling the reaction kinetics. chemrxiv.org For example, a highly negative activation entropy might suggest a highly ordered, associative transition state. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route. osti.gov

Table 2: Sample DFT-Calculated Thermodynamic and Kinetic Data for a Hypothetical Nitronate Reaction

ParameterReactantTransition StateProduct
Enthalpy (kcal/mol)0.0020.5-15.2
Gibbs Free Energy (kcal/mol)0.0025.8-12.7
Activation Energy (ΔG‡)-25.8 kcal/mol-
Reaction Free Energy (ΔGr)---12.7 kcal/mol

Note: These are hypothetical values to illustrate the type of data generated from DFT calculations.

Molecular Electron Density Theory (MEDT) for Mechanistic Insights into Nitronate Reactions

Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity based on the analysis of the electron density. luisrdomingo.com MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. luisrdomingo.com This theory has been successfully applied to provide mechanistic insights into various organic reactions, including those involving nitronates. mdpi.comrsc.orgmdpi.com

In the context of this compound, MEDT can be used to analyze its participation in reactions like cycloadditions. The global electron density transfer (GEDT) at the transition state is a key descriptor in MEDT, indicating the polar nature of the reaction. mdpi.com A significant GEDT value suggests a polar mechanism, where electron density flows from the nucleophile to the electrophile. The theory also allows for the classification of reaction mechanisms, such as zwitterionic or concerted pathways, based on the topological analysis of the electron density along the reaction coordinate. mdpi.com

Quantum Chemical Calculations for Stereochemical Outcome Prediction

Quantum chemical calculations are powerful tools for predicting the stereochemical outcome of reactions. nih.gov For reactions involving this compound, which can be chiral, predicting the stereoselectivity (diastereoselectivity or enantioselectivity) is often crucial. By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. rsc.org

For example, in an asymmetric reaction, computational methods can be used to model the interaction of the nitronate with a chiral catalyst or auxiliary. By comparing the activation energies of the transition states leading to the different stereoisomeric products, the enantiomeric excess (ee) can be predicted. These predictions can guide the design of new catalysts and the optimization of reaction conditions to achieve high levels of stereocontrol. researchgate.net

Development of Predictive Models for Nitronate Transformations using Computational Methods

The integration of computational methods with experimental studies has led to the development of predictive models for chemical transformations. chemrxiv.orgnist.gov For nitronate reactions, computational models can be constructed to predict reactivity, regioselectivity, and stereoselectivity across a range of substrates and reaction conditions. These models can be based on quantum chemical calculations, quantitative structure-activity relationships (QSAR), or machine learning algorithms trained on computational and experimental data. bohrium.com

By systematically studying the reactions of this compound and related compounds using DFT and other methods, a database of reactivity data can be generated. This data can then be used to build predictive models that can accelerate the discovery and development of new synthetic methodologies. nih.gov For instance, a model could predict the optimal catalyst for a specific transformation or the most likely outcome of a reaction under a given set of conditions, thereby reducing the need for extensive experimental screening. nih.gov

Advanced Analytical Techniques for Characterization of 2 Nitrobutane Nitronate and Reaction Intermediates

Advanced Spectroscopic Methodologies for Structural Elucidaion

Spectroscopic techniques are indispensable for the direct examination of the molecular structure of 2-nitrobutane (B1195486) nitronate. These methods probe the interactions of molecules with electromagnetic radiation, yielding data on nuclear spin states, vibrational modes, and mass-to-charge ratio, which collectively provide a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 2-nitrobutane nitronate in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and electronic structure of the molecule. The transition from 2-nitrobutane to its nitronate form induces significant and characteristic changes in the NMR spectra.

¹H NMR: In ¹H NMR spectroscopy, the most notable change upon formation of the this compound is the disappearance of the signal corresponding to the α-hydrogen (the proton on the carbon bearing the nitro group). The remaining protons on the butyl chain experience shifts in their resonance frequencies due to the altered electronic distribution within the nitronate ion.

¹³C NMR: The ¹³C NMR spectrum provides critical information about the carbon skeleton. The sp³-hybridized carbon atom bonded to the nitro group in 2-nitrobutane undergoes a significant downfield shift upon conversion to the sp²-hybridized carbon of the nitronate's C=N double bond. This change in hybridization and the delocalization of negative charge across the O-N-C-C backbone result in distinct chemical shifts for all carbon atoms in the molecule compared to the parent nitroalkane. youtube.comuobasrah.edu.iqresearchgate.net

¹⁵N NMR: As a technique that directly probes the nitrogen nucleus, ¹⁵N NMR is particularly informative for distinguishing between the nitro and nitronate forms. wikipedia.orgnorthwestern.edu The nitrogen atom in a nitroalkane typically resonates in a specific chemical shift range. researchgate.net Upon formation of the nitronate, the nitrogen environment changes substantially due to the formation of the C=N double bond and delocalization of charge onto the oxygen atoms. This leads to a characteristic shift in the ¹⁵N resonance. Despite its utility, ¹⁵N NMR suffers from low natural abundance (0.37%) and a low gyromagnetic ratio, often necessitating isotopic labeling or specialized techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to achieve adequate sensitivity. wikipedia.orgnorthwestern.edu

Nucleus2-Nitrobutane (Estimated δ / ppm)This compound (Estimated δ / ppm)Key Observations
¹H (α-proton)~4.3 - 4.6Signal AbsentDeprotonation at the α-carbon.
¹³C (α-carbon)~85 - 90~110 - 120Shift from sp³ to sp² hybridization. youtube.comstackexchange.com
¹⁵N~350 - 380 (vs. NH₃)Significant shift from nitro rangeChange in nitrogen's electronic environment. researchgate.netscience-and-fun.de

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups by probing their characteristic molecular vibrations. pressbooks.pubutdallas.edu These methods are highly effective for tracking the conversion of 2-nitrobutane to its nitronate intermediate by observing the disappearance of nitro group absorptions and the appearance of new bands associated with the nitronate structure.

Infrared (IR) Spectroscopy: Aliphatic nitro compounds like 2-nitrobutane exhibit two strong and characteristic absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically found near 1550 cm⁻¹ and 1365 cm⁻¹, respectively. orgchemboulder.com Upon deprotonation to form the nitronate, these bands vanish and are replaced by new, strong absorptions. The nitronate ion features a C=N double bond and delocalized N-O bonds, giving rise to a strong C=N stretching vibration (around 1600-1650 cm⁻¹) and a very strong, broad absorption for the asymmetric N-O stretch (around 1150-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing information on non-polar bonds and symmetric vibrations. While IR is sensitive to changes in dipole moment, Raman relies on changes in polarizability. researchgate.net For the nitronate ion, the symmetric C=N stretching vibration is often strong in the Raman spectrum, providing confirmatory evidence for its formation. The analysis of both IR and Raman spectra can provide a more complete vibrational profile of the intermediate. rsc.org

Vibrational Mode2-Nitrobutane (Typical Wavenumber / cm⁻¹)This compound (Typical Wavenumber / cm⁻¹)Technique
Asymmetric N-O Stretch~1550 (Strong)AbsentIR orgchemboulder.comvscht.cz
Symmetric N-O Stretch~1365 (Strong)AbsentIR orgchemboulder.comvscht.cz
C=N StretchAbsent~1600 - 1650 (Medium-Strong)IR, Raman
Asymmetric N-O Stretch (Nitronate)Absent~1150 - 1250 (Very Strong)IR

Mass spectrometry (MS) is an exceptionally sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is particularly valuable for detecting and characterizing transient or low-concentration reaction intermediates like this compound. nih.govru.nlresearchgate.net Using soft ionization techniques such as Electrospray Ionization (ESI), the nitronate anion can be transferred directly from a solution phase into the gas phase for analysis.

The this compound anion would be detected at an m/z corresponding to its molecular weight of 102.11 g/mol in negative ion mode. In contrast, the neutral 2-nitrobutane molecule (MW 103.12 g/mol ) would typically be observed as a protonated molecule [M+H]⁺ or other adducts in positive ion mode.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller, characteristic fragment ions. The fragmentation pattern of the this compound would differ significantly from that of the parent nitroalkane, which typically fragments via loss of HNO₂ or the NO₂⁻ anion. researchgate.net Studying these unique fragmentation pathways helps to confirm the structure of the intermediate.

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the components of a complex reaction mixture, allowing for the isolation and quantification of reactants, intermediates, and products. When coupled with a detector like a mass spectrometer (hyphenated techniques), they provide a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. While it is highly effective for analyzing the parent compound, 2-nitrobutane, it is not suitable for the direct analysis of the this compound. The nitronate is an ionic, non-volatile salt, which would decompose under the high temperatures of the GC injection port.

To analyze the nitronate using GC-MS, a derivatization step is required. The nitronate can be converted into a more volatile and thermally stable derivative, for example, through silylation or alkylation. The resulting derivative can then be separated by GC and identified by its characteristic mass spectrum. This approach provides an indirect method for detecting and quantifying the nitronate intermediate.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and ionic species in solution, making it ideal for studying reaction mixtures containing this compound. taylorfrancis.com Various HPLC modes can be employed for its separation and quantification.

Reversed-Phase HPLC: This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. While the neutral 2-nitrobutane can be readily analyzed this way, the anionic nitronate may have poor retention. acs.org The addition of an ion-pairing agent to the mobile phase can improve the retention of the nitronate anion, allowing for its separation from the neutral starting material and other components.

Anion-Exchange Chromatography: This mode uses a stationary phase with fixed positive charges to retain and separate anions. It is highly suitable for the direct analysis of the this compound, separating it based on its charge from neutral or cationic species in the mixture. helixchrom.com

By coupling HPLC with a UV detector (as nitronates often have a UV chromophore) or a mass spectrometer (LC-MS), it is possible to both separate and quantify the this compound intermediate in a reaction mixture, providing valuable kinetic and mechanistic data. helixchrom.comsielc.com

Applications of 2 Nitrobutane Nitronate in Contemporary Organic Synthesis

Strategic Use as a Versatile Building Block for Complex Organic Molecules

2-Nitrobutane (B1195486) nitronate, generated in situ by the deprotonation of 2-nitrobutane with a suitable base, serves as an important nucleophile for the construction of new carbon-carbon bonds. thieme-connect.de These nitronates are effective in fundamental transformations such as Michael additions and nitro-aldol (Henry) reactions. thieme-connect.de The true versatility of the nitronate lies in the rich chemistry of the nitro group in the resulting product. The nitro functionality can be readily converted into other valuable functional groups, providing a strategic advantage in multistep syntheses. nih.govthieme-connect.de

Key transformations of the nitro group that underscore the utility of 2-nitrobutane nitronate as a building block include:

Reduction to Amines: The nitro group is easily reduced to a primary amine, providing a direct route to essential nitrogen-containing compounds. This transformation is a cornerstone in the synthesis of bioactive molecules and pharmaceuticals. nih.gov

Conversion to Carbonyls (Nef Reaction): The Nef reaction allows for the conversion of a primary or secondary nitroalkane into a ketone or aldehyde. nih.gov This provides access to carbonyl compounds after the initial C-C bond formation has been accomplished using the nitronate.

Denitration: The nitro group can be removed and replaced with a hydrogen atom, allowing the nitronate to function as a temporary activating group for C-C bond formation. chemistry-chemists.com

This ability to form C-C bonds and then transform the activating group makes nitronates derived from compounds like 2-nitrobutane powerful tools for assembling complex and stereochemically rich frameworks. nih.gov

Contribution to Stereoselective Synthesis of Advanced Chemical Intermediates

The reactions of this compound often lead to the formation of new stereocenters. The development of stereoselective synthetic methods has been crucial in controlling the three-dimensional arrangement of atoms in the products, which is particularly important in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov Both organocatalysis and transition metal catalysis have been successfully applied to control the stereochemical outcome of reactions involving nitronates. nih.gov

Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of functionalized nitro-derivatives. nih.govfrontiersin.org Chiral organocatalysts, such as bifunctional thioureas, can effectively catalyze the Michael addition of nitroalkanes to various electrophiles, including nitroalkenes, with high levels of enantioselectivity. msu.edu These catalysts operate by simultaneously activating both the nucleophilic nitronate and the electrophilic partner through non-covalent interactions, such as hydrogen bonding, thereby controlling the facial selectivity of the addition. msu.edu

In a representative transformation, a chiral bifunctional catalyst can promote the reaction between a nitroalkane and a nitroalkene. The catalyst's basic site (e.g., a dimethylamino-pyridine unit) deprotonates the nitroalkane to form the nitronate, while the hydrogen-bond donor moiety (e.g., a thiourea) activates the nitroalkene, leading to a highly organized transition state that dictates the stereochemical outcome. msu.edu This methodology has been shown to produce 1,3-dinitro compounds, valuable precursors to 1,3-diamines, with excellent asymmetric induction (91-95% ee). msu.edu

Table 1: Enantioselective Michael Addition of Nitroalkanes to Nitroalkenes
NitroalkaneNitroalkeneCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
2-Nitropropane (B154153)trans-β-Nitrostyrene108591
Nitroethanetrans-β-Nitrostyrene59093
2-Nitropropane(E)-1-Nitro-3-phenylprop-1-ene27895

Data is representative of typical results found in organocatalytic Michael additions involving nitroalkanes. msu.edu

Transition metal catalysis offers a complementary approach to stereoselective synthesis involving nitronates. While organocatalysis often focuses on non-covalent interactions, transition metals can engage in different modes of activation. nih.gov For instance, transition metal complexes are widely used in nucleophilic allylic substitution reactions. rsc.org In these pathways, a transition metal, such as palladium or iridium, can activate an allylic alcohol or its derivative to form an electrophilic π-allyl metal intermediate. rsc.org

A pre-formed nitronate, such as this compound, can then act as a soft nucleophile, attacking the π-allyl complex to form a new C-C bond. The stereochemistry of this process can be controlled by the chiral ligands attached to the metal center, which influence the regioselectivity and stereoselectivity of the nucleophilic attack. This strategy provides a powerful method for the asymmetric synthesis of complex molecules containing both a nitro group and a new stereocenter. nih.gov

Efficient Construction of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and natural products. nih.govu-szeged.humdpi.com this compound and related species are valuable precursors for the synthesis of these important ring systems. One of the primary methods for this is through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net Nitronates can act as 1,3-dipoles and react with dipolarophiles, such as alkenes, to generate five-membered heterocyclic rings. chemistry-chemists.comresearchgate.net

For example, the reaction of a nitronate with an alkene can yield a functionalized isoxazoline (B3343090) N-oxide. researchgate.net These N-oxides are themselves versatile intermediates that can be readily converted into other heterocycles, such as isoxazolines and isoxazoles. researchgate.net This cycloaddition approach allows for the rapid and stereoselective construction of the heterocyclic core. researchgate.net Furthermore, transformations involving nitroalkenes, which are directly related to nitronates, can be used to form six-membered cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) via [4+2] cycloaddition reactions, further expanding the toolkit for building diverse nitrogen-containing scaffolds. researchgate.net

Facilitation of Polyfunctionalized Compound Synthesis

The synthesis of polyfunctionalized compounds, molecules bearing multiple functional groups, is a central goal of modern organic chemistry. This compound is an excellent tool for this purpose because its use inherently introduces functionality that can be elaborated upon. The combination of the nitronate's ability to form C-C bonds and the diverse reactivity of the nitro group allows for the efficient synthesis of complex targets. nih.govthieme-connect.de

A typical synthetic sequence might involve:

C-C Bond Formation: A Michael addition using this compound to introduce a sec-butylnitro group onto a substrate.

Functional Group Transformation: The newly introduced nitro group can be reduced to an amine, while another functional group elsewhere in the molecule, perhaps another nitro group, is converted to a carbonyl via the Nef reaction. nih.gov

This strategy, where one functional group is used to create a bond and is then transformed into another, exemplifies the synthetic power and versatility of nitronates. nih.gov By leveraging the dual reactivity of the nitro group—as an activator for bond formation and as a synthetic precursor—chemists can construct polyfunctionalized molecules that would be difficult to access through other methods. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-nitrobutane nitronate?

  • Methodology : The synthesis typically involves deprotonation of 2-nitrobutane using strong bases (e.g., alkali metal hydroxides) in aprotic solvents like THF or DMF. Characterization requires a combination of spectroscopic techniques:

  • NMR : To confirm nitronate formation via shifts in 1H^1H and 13C^{13}C spectra (e.g., disappearance of the acidic proton signal).
  • IR : To identify the nitronate group’s stretching frequencies (~1,500–1,350 cm1^{-1}).
  • Mass Spectrometry : For molecular ion validation.
  • X-ray Crystallography : For solid-state structural confirmation (if crystalline).
    • Key Considerations : Ensure inert atmosphere handling to prevent oxidation or side reactions. Experimental protocols must detail solvent purity, base stoichiometry, and reaction temperature .

Q. How can analytical techniques resolve structural ambiguities in nitronate derivatives?

  • Methodology : Use comparative analysis with known nitronate standards (e.g., nitrophenyl derivatives in ) and advanced hyphenated techniques:

  • HPLC-MS : To separate and identify trace impurities or tautomers.
  • Dynamic NMR : To study equilibrium between nitro and nitronate forms in solution.
  • DFT Calculations : To predict vibrational/electronic spectra and cross-validate experimental data.
    • Data Contradiction Example : Conflicting 13C^{13}C shifts may arise from solvent polarity effects; replicate experiments in varying solvents (DMSO vs. CDCl3_3) are critical .

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